molecular formula C9H11IO3 B3349680 1-Iodo-2,4,5-trimethoxybenzene CAS No. 23149-33-9

1-Iodo-2,4,5-trimethoxybenzene

Cat. No.: B3349680
CAS No.: 23149-33-9
M. Wt: 294.09 g/mol
InChI Key: FKSAUXPNRFVVOI-UHFFFAOYSA-N
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Description

General Overview of Aryl Halides in Organic Synthesis

Aryl halides, or haloarenes, are a class of organic compounds where a halogen atom (fluorine, chlorine, bromine, or iodine) is directly attached to an aromatic ring. fiveable.mewikipedia.org These compounds are of paramount importance in organic synthesis, serving as versatile intermediates for the creation of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. fiveable.meiitk.ac.in

The carbon-halogen (C-X) bond in aryl halides is polar, with the carbon atom carrying a partial positive charge and the halogen a partial negative charge due to the halogen's higher electronegativity. iitk.ac.in However, aryl halides are generally less reactive towards nucleophilic substitution than their aliphatic counterparts (alkyl halides) because of the stability of the aromatic ring. fiveable.me Despite this, their unique reactivity profile makes them ideal substrates for a multitude of transformations, most notably transition metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura, Heck, and Negishi couplings, which often employ palladium catalysts, rely heavily on aryl halides as electrophilic partners to form new carbon-carbon bonds with high efficiency and selectivity. fiveable.mefiveable.me They can also be used to form organometallic reagents, such as Grignard reagents (arylmagnesium halides) and aryllithium compounds, which are potent nucleophiles in their own right. fiveable.mewikipedia.org

The Unique Role of Iodine in Aromatic Systems

Among the halogens, iodine possesses unique characteristics that make aryl iodides particularly valuable in synthesis. The carbon-iodine (C-I) bond is the longest and weakest C-X bond in the aryl halide series. This lower bond strength means that aryl iodides are the most reactive among aryl halides in reactions like palladium-catalyzed cross-coupling and the formation of organometallic reagents. fiveable.me This enhanced reactivity often allows for milder reaction conditions and faster reaction times compared to the corresponding aryl bromides or chlorides. fiveable.memdpi.com

Aromatic iodination, the process of introducing an iodine atom onto an aromatic ring, is a crucial electrophilic aromatic substitution reaction. fiveable.me While molecular iodine (I₂) itself is often unreactive with aromatic rings, activating agents or oxidants like copper salts, nitric acid, or hydrogen peroxide can be used to generate a more powerful electrophilic iodine species (effectively "I⁺"), facilitating the substitution. libretexts.orglibretexts.org The resulting iodinated aromatic compounds are prized as synthetic intermediates because the iodine atom can be easily substituted in a wide variety of subsequent reactions, acting as a versatile synthetic handle. fiveable.me

Importance of Methoxy (B1213986) Substituents in Activating Aromatic Rings

Substituents on an aromatic ring profoundly influence its reactivity towards electrophilic substitution. The methoxy group (–OCH₃) is a powerful activating group, meaning it increases the rate of reaction compared to unsubstituted benzene (B151609). libretexts.org For instance, the rate of electrophilic substitution for anisole (B1667542) (methoxybenzene) is roughly ten thousand times faster than that of benzene. libretexts.org

This activation stems from the interplay of two electronic effects: the resonance effect and the inductive effect. stackexchange.comvaia.com

Resonance Effect: The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the aromatic ring's π-system. This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles. stackexchange.comvaia.com

Inductive Effect: Due to oxygen's high electronegativity, the methoxy group also exerts an electron-withdrawing inductive effect through the sigma bond, pulling electron density away from the ring. libretexts.orgvaia.com

While the inductive effect is deactivating, the electron-donating resonance effect is significantly stronger, leading to a net activation of the ring. stackexchange.com This makes methoxy-substituted aromatic compounds highly reactive substrates in electrophilic substitution reactions, such as halogenation. fiveable.me

Contextualizing 1-Iodo-2,4,5-trimethoxybenzene within Aromatic Organoiodine Chemistry

This compound is a highly substituted iodoarene that exemplifies the combined electronic effects of its functional groups. The benzene ring is furnished with a reactive iodine atom and three electron-donating methoxy groups. These methoxy groups strongly activate the aromatic ring, making the compound a potent substrate for various synthetic transformations.

The synthesis of this compound can be achieved through the direct iodination of the corresponding 1,2,4-trimethoxybenzene (B152335). One reported method involves using a mercury(II) oxide-iodine reagent in dichloromethane (B109758) to achieve this transformation. mdma.ch The presence of multiple activating groups facilitates this electrophilic substitution.

Below are some of the key chemical and physical properties of this compound.

PropertyValue
IUPAC Name This compound
CAS Number 23149-33-9
Molecular Formula C₉H₁₁IO₃
Molecular Weight 294.09 g/mol sigmaaldrich.comcymitquimica.com
Physical Form Solid sigmaaldrich.com
Purity ≥95-97% sigmaaldrich.comcymitquimica.com
InChI Key FKSAUXPNRFVVOI-UHFFFAOYSA-N sigmaaldrich.com

This compound serves as a valuable building block. For instance, highly electron-rich iodoarenes, including derivatives of trimethoxybenzene, have been investigated as catalysts or precatalysts in reactions involving hypervalent iodine intermediates. beilstein-journals.orgacs.org The electron-donating methoxy groups can stabilize higher oxidation states of the iodine atom, influencing the reactivity and efficiency of such catalytic cycles.

Research Landscape and Emerging Trends for Highly Substituted Iodoarenes

The study of highly substituted iodoarenes like this compound is part of a broader trend in organic chemistry focusing on the development of novel reagents and catalysts. A significant area of this research involves hypervalent iodine chemistry. beilstein-journals.orgnih.gov Hypervalent iodine reagents, where the iodine atom is in a higher oxidation state (e.g., +3 or +5), are attractive because they are non-toxic, easy to handle, and can mediate a wide range of oxidative transformations, often without the need for transition metals. beilstein-journals.orgacs.org

Research has shown that the substitution pattern on the iodoarene has a profound effect on the reactivity and stability of the resulting hypervalent iodine species. chemrxiv.orgsemanticscholar.org Electron-rich iodoarenes, such as those bearing multiple methoxy groups, are more easily oxidized to the active iodine(III) state. acs.org However, this can sometimes lead to instability. beilstein-journals.org Scientists are systematically investigating these structure-reactivity relationships to design more efficient and selective iodoarene organocatalysts for reactions like oxidative cyclizations and functional group transfers. acs.orgchemrxiv.orgresearchgate.net

Furthermore, poly-substituted aromatic compounds are crucial intermediates in materials science for creating polymers, organic cages, and metal-organic frameworks (MOFs). mdpi.com The predictable reactivity of the iodo-substituent in cross-coupling reactions allows for the precise construction of large, complex, and functional molecular architectures from building blocks like substituted iodoarenes. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-2,4,5-trimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO3/c1-11-7-5-9(13-3)8(12-2)4-6(7)10/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSAUXPNRFVVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348628
Record name 1-iodo-2,4,5-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23149-33-9
Record name 1-iodo-2,4,5-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for Spectroscopic Characterization and Structural Elucidation of 1 Iodo 2,4,5 Trimethoxybenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 1-iodo-2,4,5-trimethoxybenzene, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the three methoxy (B1213986) groups.

The two aromatic protons (at C-3 and C-6) would appear as singlets due to the lack of adjacent protons for spin-spin coupling. Their chemical shifts are influenced by the electronic effects of the surrounding iodo and methoxy substituents. Similarly, the nine protons of the three methoxy groups are expected to appear as three distinct singlets in the upfield region of the spectrum.

In synthetic chemistry, ¹H NMR is a powerful tool for reaction monitoring. By integrating the signals of reactants and products over time, the progress of a reaction can be accurately tracked. Often, an internal standard, a non-reactive compound with a known concentration and simple spectrum, is added to the reaction mixture. For reactions involving substituted benzenes, compounds like 1,3,5-trimethoxybenzene (B48636) or 1,2,4,5-tetramethylbenzene are frequently used as internal standards for determining reaction yield and conversion by ¹H NMR rsc.orgumich.edu.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Spectroscopic Data for a Related Derivative.

Compound Protons Predicted Chemical Shift (δ, ppm) Multiplicity Reference Data (Compound/Shifts)
This compound H-3 ~6.5-7.0 Singlet N/A
H-6 ~7.0-7.5 Singlet N/A
-OCH₃ (C2, C4, C5) ~3.8-4.0 Three Singlets N/A
2-Iodo-1,3,5-trimethoxybenzene (B3031332) Aromatic H 6.14 Singlet (2H) rsc.org
-OCH₃ (C1) 3.82 Singlet (3H) rsc.org

Note: Predicted values are estimates based on typical substituent effects on benzene (B151609) rings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, nine distinct signals are expected: six for the aromatic carbons and three for the methoxy carbons.

The chemical shifts of the aromatic carbons are particularly informative. The carbon atom directly bonded to the iodine (C-1) is expected to appear at a relatively high field (lower ppm value) due to the heavy atom effect of iodine. Conversely, the carbons bonded to the electron-donating methoxy groups (C-2, C-4, C-5) will be shifted downfield. The remaining aromatic carbons (C-3, C-6) will also have characteristic chemical shifts. This pattern of shifts provides definitive evidence for the substitution pattern on the benzene ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Spectroscopic Data for a Related Derivative.

Compound Carbon Atoms Predicted Chemical Shift (δ, ppm) Reference Data (Compound/Shifts)
This compound C-1 (C-I) ~85-95 N/A
C-2, C-4, C-5 (C-O) ~150-160 N/A
C-3, C-6 (C-H) ~95-120 N/A
-OCH₃ ~55-60 N/A
2-Iodo-1,3,5-trimethoxybenzene C-2 (C-I) 91.3 rsc.org
C-1, C-3, C-5 (C-O) 159.9, 162.3 rsc.org
C-4, C-6 (C-H) 91.3 rsc.org
-OCH₃ (C1) 55.7 rsc.org

Note: Predicted values are estimates. Reference data for 2-Iodo-1,3,5-trimethoxybenzene shows some signals overlapping due to symmetry.

While 1D NMR spectra are powerful, complex molecules or isomeric mixtures can lead to overlapping signals that are difficult to interpret. Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, resolve these ambiguities by spreading the signals across two dimensions, revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For a derivative of this compound with adjacent aromatic protons, COSY would show cross-peaks connecting their signals, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, HSQC would definitively link the aromatic proton signals at C-3 and C-6 to their corresponding carbon signals and connect the methoxy proton signals to their carbon signals.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. While distinguishing between closely related isomers can be challenging with IR alone, it is excellent for confirming the presence of key functional groups spectroscopyonline.com.

Table 3: Expected Characteristic IR Absorption Bands for this compound.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch Ar-H 3100 - 3000
Aliphatic C-H Stretch -OCH₃ 2950 - 2850
Aromatic C=C Stretch Benzene Ring 1600 - 1450
Asymmetric C-O-C Stretch Aryl-Alkyl Ether 1275 - 1200
Symmetric C-O-C Stretch Aryl-Alkyl Ether 1075 - 1020
C-H Out-of-Plane Bending Substituted Benzene 900 - 675

Data is inferred from typical ranges for these functional groups and data for related compounds like 1,3,5-trimethoxybenzene nist.govresearchgate.net and 2,4,5-trimethoxybenzaldehyde spectrabase.com.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, which has a molecular formula of C₉H₁₁IO₃, the expected monoisotopic mass is approximately 293.98 Da epa.gov. In a mass spectrum, this would be observed as the molecular ion peak (M⁺•). High-resolution mass spectrometry (HRMS) can determine this mass with high accuracy, allowing for the confirmation of the elemental composition. GC-MS analysis of the related isomer 2-iodo-1,3,5-trimethoxybenzene shows a strong molecular ion peak at m/z 294.20, consistent with this formula rsc.org.

When the molecular ion is subjected to further energy (e.g., through electron ionization), it fragments in predictable ways. The analysis of these fragments provides clues to the molecule's structure. Common fragmentation pathways for this compound would include:

Loss of a methyl radical (•CH₃): This is a very common fragmentation for methoxy-substituted compounds, leading to a fragment ion at [M-15]⁺.

Loss of formaldehyde (CH₂O): Another typical pathway for methoxyarenes, resulting in a fragment at [M-30]⁺.

Loss of an iodine radical (•I): Cleavage of the C-I bond would result in a fragment corresponding to the trimethoxybenzene cation at [M-127]⁺.

Formation of the tropylium ion: Aromatic compounds can rearrange to form a stable tropylium cation, often seen at m/z 91, though this may be less prominent depending on the substitution youtube.com.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound.

m/z Value Identity Description
~294 [C₉H₁₁IO₃]⁺• Molecular Ion (M⁺•)
~279 [M - CH₃]⁺ Loss of a methyl radical
~264 [M - CH₂O]⁺ Loss of formaldehyde

Application in Reaction Monitoring and Product Identification

Spectroscopic techniques are indispensable tools for real-time reaction monitoring and the unambiguous identification of products in synthetic chemistry. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information on the molecular structure and concentration of species within a reaction mixture, allowing chemists to track the consumption of reactants and the formation of products over time. ebi.ac.ukguidechem.comsigmaaldrich.com

In the context of synthesizing this compound, spectroscopic monitoring is crucial. A common synthetic route is the electrophilic iodination of 1,2,4-trimethoxybenzene (B152335). NMR spectroscopy is particularly powerful for this purpose. By setting up the reaction directly in an NMR tube or by taking aliquots at regular intervals, the conversion of the starting material to the product can be quantified.

The progress of the reaction can be followed by observing the disappearance of the signals corresponding to 1,2,4-trimethoxybenzene and the concurrent appearance of new signals characteristic of this compound. For instance, the aromatic region of the ¹H NMR spectrum would show a shift in the signals of the phenyl protons upon substitution with iodine. The introduction of the bulky and electronegative iodine atom alters the electronic environment of the aromatic ring, leading to predictable changes in the chemical shifts.

An internal standard, such as 1,3,5-trimethoxybenzene or 1,2,4,5-tetramethylbenzene, can be added to the reaction mixture to allow for the precise determination of reactant consumption and product yield by comparing the integration of their respective NMR signals. rsc.orguva.nlumich.edu

Product identification is confirmed by a full spectroscopic characterization. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. In the case of this compound, the ¹³C NMR spectrum is particularly diagnostic, as the carbon atom directly bonded to the iodine atom (C1) experiences a significant upfield shift due to the "heavy atom effect."

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the starting material and the product, which are used for monitoring and identification.

CompoundTechniqueDescriptionExpected Chemical Shifts (δ, ppm)
1,2,4-Trimethoxybenzene¹H NMR (CDCl₃)Aromatic Protons~6.4-6.6
¹³C NMR (CDCl₃)Aromatic Carbons~97-152
This compound¹H NMR (CDCl₃)Aromatic Protons~6.5 (s, 1H), ~7.2 (s, 1H)
¹³C NMR (CDCl₃)Iodinated Carbon (C1)~85-95

X-ray Crystallography

The process of X-ray crystallography involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of late 2025, its structural parameters can be inferred from closely related iodo-substituted benzene derivatives.

For example, the crystal structures of compounds like 1,2-diiodo-4,5-dimethoxybenzene and 1,2,4,5-tetraiodobenzene have been extensively studied. ias.ac.inresearchgate.net These studies reveal that the benzene ring generally maintains its planarity. The C-I bond length is typically around 2.10 Å. The methoxy groups, due to steric hindrance and electronic effects, may lie slightly out of the plane of the benzene ring. The C-O bond lengths of the methoxy groups are consistent with those of other aromatic ethers. The conformation of the methoxy groups (the orientation of the methyl group relative to the ring) is a key feature, often influenced by the packing forces within the crystal.

The table below presents typical crystallographic data that would be obtained from an X-ray diffraction experiment on a related iodoaromatic compound, illustrating the kind of structural information that can be determined.

ParameterDescriptionTypical Value
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic or Orthorhombic
Space GroupDescribes the symmetry elements within the unit cell.e.g., P2₁/c
Unit Cell Dimensions (a, b, c)The lengths of the unit cell axes.~5-15 Å
Unit Cell Angles (α, β, γ)The angles between the unit cell axes.β ~90-110°, α=γ=90° (Monoclinic)
C-I Bond LengthThe distance between the carbon of the aromatic ring and the iodine atom.~2.09-2.12 Å
C-O Bond LengthThe distance between a ring carbon and a methoxy oxygen.~1.36-1.38 Å

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. ias.ac.inmdpi.comrsc.org The study of these interactions is crucial for crystal engineering, which aims to design solids with specific properties. For this compound and its derivatives, several types of intermolecular interactions are expected to play a significant role in dictating the supramolecular architecture.

Halogen Bonding: A key interaction in iodo-substituted compounds is the halogen bond. This is an attractive, directional interaction between the electrophilic region on the iodine atom (known as the σ-hole) and a nucleophilic site on an adjacent molecule, such as an oxygen atom of a methoxy group (C-I···O) or another iodine atom (C-I···I). These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. ias.ac.in

π–π Stacking: The aromatic rings of adjacent molecules may engage in π–π stacking interactions. These can occur in a face-to-face or offset (slipped-stack) arrangement and are driven by electrostatic and van der Waals forces.

The interplay of these different interactions determines the final crystal packing. For instance, halogen bonds might direct the formation of one-dimensional chains, which are then packed together via weaker C-H···O and van der Waals forces. The specific substitution pattern of the methoxy groups and the iodine atom on the benzene ring will finely tune the strength and directionality of these interactions, leading to a unique crystal structure. nih.gov

Advanced Research Contexts and Analytical Applications

Role in Atmospheric Chemistry Research

The study of atmospheric iodine is critical due to its significant impact on processes such as tropospheric ozone depletion and the formation of new aerosol particles. nih.govresearchgate.net However, accurately identifying and quantifying different reactive iodine species in the gas phase presents a major analytical challenge. Chemical derivatization, which converts highly reactive or volatile species into more stable and easily detectable forms, is a key strategy in this field.

While 1-Iodo-2,4,5-trimethoxybenzene itself is not the derivatizing agent, its isomer class, specifically 1,3,5-trimethoxybenzene (B48636) (1,3,5-TMB), is instrumental in a validated method for analyzing gaseous iodine compounds. nih.gov This technique provides a powerful illustration of how trimethoxybenzene structures are employed to capture and differentiate atmospheric iodine species.

A specialized denuder-impinger system coated with 1,3,5-TMB is used for the selective collection and in-situ derivatization of gaseous interhalogens like iodine monochloride (ICl) and iodine monobromide (IBr). nih.gov In this process, the highly reactive iodine species undergo an electrophilic aromatic substitution reaction with the electron-rich 1,3,5-TMB.

Iodine monochloride (ICl) reacts with 1,3,5-TMB to form the stable derivative 1-iodo-2,4,6-trimethoxybenzene. nih.gov

Iodine monobromide (IBr) similarly reacts to form 1-bromo-2,4,6-trimethoxybenzene. nih.gov

This denuder setup achieves high collection efficiencies of 99.2% for ICl and 92.6% for IBr. nih.gov Notably, the denuder has a very low efficiency for collecting molecular iodine (I₂), allowing for its separation. The I₂ can subsequently be captured in an aqueous 1,3,5-TMB impinger system. nih.gov The resulting stable, derivatized products are then analyzed using gas chromatography-mass spectrometry (GC-MS), enabling precise quantification of the original gaseous species. nih.gov

AnalyteDerivatizing AgentResulting ProductAnalytical Method
Iodine Monochloride (ICl)1,3,5-Trimethoxybenzene1-Iodo-2,4,6-trimethoxybenzeneGC-MS nih.gov
Iodine Monobromide (IBr)1,3,5-Trimethoxybenzene1-Bromo-2,4,6-trimethoxybenzeneGC-MS nih.gov
Molecular Iodine (I₂)1,3,5-Trimethoxybenzene (in impinger)1-Iodo-2,4,6-trimethoxybenzeneGC-MS nih.gov

This interactive table summarizes the derivatization reactions used for gaseous iodine species analysis.

The ability to differentiate between various iodine compounds is fundamental to understanding their lifecycle and impact on the environment. Iodine speciation—the distribution of an element among defined chemical species—governs its reactivity, transport, and ultimate fate in the atmosphere.

The derivatization method using trimethoxybenzenes allows researchers to build a more accurate picture of atmospheric iodine chemistry. nih.gov By distinguishing between highly reactive forms like ICl and IBr and the less reactive I₂, scientists can better model the photochemical processes that lead to the formation of iodine oxides (e.g., IO, OIO). These oxides are key intermediates in catalytic cycles that destroy ozone and can polymerize to form new particles, which have implications for cloud formation and climate. researchgate.net This analytical approach provides crucial data for refining atmospheric models and understanding the biogeochemical cycling of iodine between the ocean and the atmosphere. researchgate.net

Applications in Materials Science

The field of materials science continuously seeks new molecular building blocks to create functional materials with tailored properties. Metal-Organic Frameworks (MOFs) are a prominent class of porous materials constructed from metal ions or clusters connected by organic molecules known as linkers. researchgate.netbohrium.com The properties of a MOF—such as pore size, surface area, and chemical functionality—are directly determined by the geometry and chemical nature of its organic linkers. researchgate.netrsc.org

While direct applications of this compound as a MOF linker are not yet established in the literature, its structure presents significant potential for the design of advanced functional MOFs. Organic linkers can be extensively functionalized to introduce specific capabilities for applications in gas separation, catalysis, and molecular sensing. rsc.org The iodine atom on the this compound molecule could serve as a versatile functional handle. For instance, it could be used in post-synthetic modification (PSM), a process where the MOF is altered after its initial synthesis to introduce new functional groups that would not have been possible through direct synthesis. researchgate.net This could allow for the attachment of catalytic sites or specific binding groups within the MOF's pores, creating highly specialized materials.

Q & A

Q. How can the synthesis of 1-Iodo-2,4,5-trimethoxybenzene be optimized for high yield and purity?

The compound is efficiently synthesized via oxidative aryl-iodination under solvent-free ball milling conditions. Using iodine and a catalytic amount of potassium persulfate, the reaction achieves an 87% yield with minimal byproducts. Key parameters include milling time (60–90 min) and stoichiometric control of iodine. The product is purified via flash chromatography (hexane/ethyl acetate 4:1) and characterized by melting point (68–70°C) and NMR spectroscopy .

Q. What analytical techniques are most reliable for confirming the structure of this compound?

  • 1H and 13C NMR : Distinct signals at δ 7.20 (s, 1H, aromatic) and δ 153.15 (C-O) confirm substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (310.04 g/mol) and isotopic iodine patterns.
  • Chromatography : Reverse-phase HPLC (e.g., Newcrom R1 column) separates impurities and verifies purity (>95%) .

Q. What are common reactions involving this compound in organic synthesis?

The iodine substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts. For example, coupling with arylboronic acids under Pd(OAc)₂/BINAP/Cs₂CO₃ conditions yields biaryl derivatives. However, competing demethylation of methoxy groups may occur under harsh conditions, necessitating temperature control (<100°C) .

Advanced Research Questions

Q. Why do some iodoarenes with favorable oxidation potentials underperform as catalysts in cyclization reactions?

Despite lower oxidation potentials (e.g., 1.34 V for 2-iodo-1,3,5-trimethoxybenzene), steric hindrance from methoxy groups reduces catalytic efficiency in hypervalent iodine-mediated cyclizations. Kinetic studies show slower reaction rates (20–30% yield) compared to less hindered analogs like 2-iodoanisole. Computational modeling (DFT) can predict steric and electronic effects to guide catalyst design .

Q. How can regioselectivity challenges in modifying this compound be addressed?

The electron-rich aromatic ring directs electrophilic substitution to the para position of methoxy groups. For example, nitration with HNO₃/H₂SO₄ at 0°C preferentially targets the 3-position. Competitive iodination can be suppressed using mild iodinating agents (e.g., ICl) and low temperatures .

Q. What strategies reconcile contradictions between electrochemical data and experimental outcomes in catalytic applications?

While cyclic voltammetry identifies oxidation potentials, side reactions (e.g., iodobenzene decomposition) may dominate under catalytic conditions. In situ monitoring (e.g., UV-vis spectroscopy) and additives (e.g., TEMPO) can stabilize reactive intermediates. For example, TEMPO traps radical species, improving yield in oxidative coupling reactions .

Q. How can this compound be leveraged to synthesize bioactive molecules?

The iodine moiety serves as a versatile handle for late-stage functionalization. For instance:

  • Anticancer agents : Coupling with triazole scaffolds via Cu-catalyzed azide-alkyne cycloaddition yields compounds screened for cytotoxicity (e.g., IC₅₀ < 10 µM in MCF-7 cells) .
  • Fluorescent probes : Substitution with fluorophores (e.g., xanthene) enables imaging applications, validated by fluorescence quenching studies in cellular models .

Methodological Considerations

Q. What are optimal conditions for scaling up reactions involving this compound?

  • Continuous flow reactors : Minimize decomposition by reducing residence time (<5 min) and maintaining temperatures <80°C.
  • Workup : Aqueous Na₂S₂O₃ washes remove excess iodine, while crystallization (ethanol/water) ensures high purity (>99%) .

Q. How does solvent choice impact the stability and reactivity of this compound?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize the iodine group but may promote demethylation. Nonpolar solvents (e.g., toluene) are preferred for Pd-catalyzed couplings, though reaction rates decrease. Solvent-free ball milling avoids these trade-offs, enhancing green chemistry metrics .

Data Interpretation and Validation

Q. How can conflicting NMR data for derivatives of this compound be resolved?

  • 2D NMR (HSQC, HMBC) : Assigns ambiguous signals by correlating 1H-13C couplings. For example, HMBC correlations between δ 3.82 (OCH₃) and δ 153.15 (C-O) confirm methoxy positions .
  • X-ray crystallography : Resolves regiochemistry in crystalline derivatives, particularly for Z/E isomers in propenyl-substituted analogs .

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Reactant of Route 1
Reactant of Route 1
1-Iodo-2,4,5-trimethoxybenzene
Reactant of Route 2
Reactant of Route 2
1-Iodo-2,4,5-trimethoxybenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.